3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-7-8-29-22-18(12-27-29)24(32)28(14-26-22)13-15-5-4-6-17(9-15)30(33)34/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKSKWYQBIFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is a part of this compound, have been known to target various proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to inhibit the aforementioned targets, leading to various biological effects.
Biological Activity
The compound 3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that integrates various functional groups known for their potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with multiple methoxy groups and a nitrobenzyl moiety. The presence of the pyrazolo[3,4-d]pyrimidine core indicates its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents aimed at treating diseases such as cancer.
Anticancer Activity
Molecular docking studies have suggested that this compound may interact with proteins involved in cancer pathways. The structural components are reminiscent of other compounds known to exhibit anticancer properties. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxy-N-(2-(5-(2-nitrophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Contains a nitrophenyl group | Anticancer activity against different cell lines |
| 2-Methoxy-N-(2-(5-(4-chlorobenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Chlorobenzyl substitution | Enzyme inhibition potential |
| 4-Methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Methyl substitution on benzyl | Antitumor activity |
The mechanism by which This compound exerts its effects may involve the inhibition of specific kinases or enzymes that play crucial roles in tumor growth and proliferation. Similar compounds have shown significant inhibition against various cancer cell lines (e.g., A549, MCF-7), with IC50 values indicating their potency.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Activity : A study on related compounds demonstrated significant anticancer effects against MDA-MB-231 and MCF-7 cell lines. Compounds structurally similar to our target compound showed IC50 values ranging from 17.83 µM to 19.73 µM compared to standard treatments like Cisplatin .
- Enzyme Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various enzymes involved in cancer metabolism. For example, some compounds have been reported to inhibit c-Met kinase effectively at nanomolar concentrations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Structure
The target compound’s pyrazolo[3,4-d]pyrimidinone core is shared with other derivatives but differs in substituent patterns:
- Example 53 () : Contains a 4H-chromen-2-yl group instead of nitrobenzyl. The chromene moiety introduces planar aromaticity, which may alter binding to hydrophobic enzyme pockets. Fluorine substituents (on phenyl and chromene) enhance electronegativity and metabolic stability .
- Benzamide derivatives (): Replace the pyrazolo-pyrimidinone core with pyrazole or dihydropyridinone rings. These cores have distinct electronic profiles; pyrazole is more basic, while dihydropyridinone introduces a ketone for hydrogen bonding .
Substituent Analysis
Table 1: Substituent Comparison
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
